molecular formula C9H10N4 B1482167 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098141-51-4

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1482167
CAS No.: 2098141-51-4
M. Wt: 174.2 g/mol
InChI Key: HIHBJHXMTDHWDW-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound characterized by its imidazo[1,2-b]pyrazole core structure with an ethyl group at the 1-position and a methyl group at the 6-position, along with a cyano group at the 7-position. This compound belongs to the class of imidazopyrazoles, which are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of appropriate precursors such as ethylamine and methylamine with a suitable diketone or ketoester. The reaction typically involves heating the mixture under reflux conditions in the presence of a catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent quality and yield. The process may also incorporate green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the cyano group, with reagents like ammonia or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, reflux conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

  • Substitution: Ammonia, amines, mild heating.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Primary amines or alcohols.

  • Substitution: Amides or substituted amines.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its effects involves interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The imidazo[1,2-b]pyrazole core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile: Similar structure but lacks the ethyl group.

  • 1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide: Similar core structure but with a carboxamide group instead of cyano.

  • 1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of cyano.

Uniqueness: The presence of both the ethyl and methyl groups on the imidazo[1,2-b]pyrazole core, along with the cyano group, gives this compound unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-ethyl-6-methylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-3-12-4-5-13-9(12)8(6-10)7(2)11-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHBJHXMTDHWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
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1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
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1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
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1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 6
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